molecular formula C11H12N2O3 B108563 trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone CAS No. 33224-01-0

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone

Cat. No. B108563
CAS RN: 33224-01-0
M. Wt: 220.22 g/mol
InChI Key: DEYLVDCFTICBTB-WCBMZHEXSA-N
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Description

The compound "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" is not directly mentioned in the provided papers. However, the papers do discuss related pyrrolidine derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. Pyrrolidine derivatives are known for their utility in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the use of chiral auxiliaries to achieve stereoselectivity. For instance, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine has been used as a chiral auxiliary for asymmetric acylation of carboxamide enolates, leading to high stereoselectivity . Similarly, trans-2,5-disubstituted pyrrolidines have been employed for asymmetric alkylation, yielding products with high diastereomeric excess . These methods could potentially be adapted for the synthesis of "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques. For example, a study on trans- and cis-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones employed single crystal X-ray diffraction, IR-spectroscopy, UV-spectroscopy, mass spectrometry, and NMR to determine the correlation between crystal structure and spectroscopic properties . These techniques could be applied to "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" to gain a comprehensive understanding of its molecular structure.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including transamination. For instance, enaminones derived from 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione can react with difunctional bases to form a mixture of tautomeric Schiff bases and enaminones, which can further undergo transamination . This suggests that "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" might also participate in similar reactions, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely. For example, the structure of 1-carboxymethyl-3-hydroxy-2-methyl-4-pyridinone shows a delocalized zwitterionic structure and features intermolecular hydrogen bonding . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized isoxazoles, indicating the versatility of pyridyl-pyrrolidine compounds in forming diverse structures with different properties . These findings could inform the expected properties of "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone," such as its solubility, stability, and potential for forming hydrogen bonds.

Scientific Research Applications

Structural Diversity in Coordination Polymers

The compound has been noted for its role in the structural diversity of coordination polymers. Specifically, it is involved in forming various complexes with metal salts, leading to compounds with unique 1-D polymeric chain structures and emissions characteristics. These complexes exhibit unique conformations and dihedral angles, contributing to their emissions, which are tentatively assigned as intraligand π → π* transitions (Yeh, Chen, & Wang, 2008).

Synthesis of Tetrahydroisoquinolinones

The compound is instrumental in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This process is marked by diastereoselectivity, yielding only the trans isomer under certain conditions. These synthesized compounds incorporate pharmacologically interesting fragments and can serve as a basis for developing therapeutic agents (Kandinska, Kozekov, & Palamareva, 2006).

Catalytic Activities in Ruthenium Complexes

The compound is also relevant in the field of catalysis, particularly in ruthenium(II) carbonyl chloride complexes. These complexes, featuring the compound as a ligand, exhibit significant catalytic activities. Their efficiency in transfer hydrogenation processes and the influence of the ligand structure on catalytic performance highlight the compound's importance in fine-tuning catalytic properties (Li et al., 2011).

Nonlinear Optical Properties

In the realm of materials science, the compound is part of the synthesis of materials with strong harmonic generation response and potential ferroelectric behavior. These materials, through their structure and unique interactions (like hydrogen bonding and π–π stacking), show promising nonlinear optical properties and SHG (second harmonic generation) activity. This makes the compound relevant in the development of new materials for optical applications (Zhao et al., 2004).

Hydrogen Bonding in Crystal Structures

The compound's role extends to the field of crystallography, where it contributes to understanding hydrogen bonding and molecular arrangement in solid-state structures. This understanding is crucial for developing materials with specific properties, guided by the molecular arrangement and intermolecular interactions within the crystal lattice (Bhogala & Nangia, 2003).

Safety And Hazards

“trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLVDCFTICBTB-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone

CAS RN

33224-01-0, 161171-06-8
Record name trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SD Stanley - 1992 - search.proquest.com
Environmental Tobacco Smoke (ETS) is a major source of indoor air pollution which has been implicated in the incidence of various human health problems, including respiratory and …
Number of citations: 1 search.proquest.com
MS Cushman - 1973 - search.proquest.com
I wish to express my gratitude to: Professor Neal Castagnoli, Jr., from whom I learned a systematic approach to organic chemistry. His invaluable insights, unwavering support and …
Number of citations: 2 search.proquest.com
J Gao, BL Adam, AV Terry Jr - Bioorganic & medicinal chemistry letters, 2014 - Elsevier
The currently available therapies for Alzheimer’s disease (AD) and related forms of dementia are limited by modest efficacy, adverse side effects, and the fact that they do not prevent the …
Number of citations: 53 www.sciencedirect.com

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